molecular formula C12H13N3O B12909931 N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide CAS No. 62399-99-9

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B12909931
CAS No.: 62399-99-9
M. Wt: 215.25 g/mol
InChI Key: QOOKVXXQODIVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is a chemical compound for scientific research and development. Pyrazole-acetamide derivatives are a significant class of bioactive heterocyclic compounds explored for various research applications . These compounds are frequently investigated as highly effective corrosion inhibitors for mild steel in acidic environments, with studies showing they can achieve over 94% inhibition efficiency by forming a protective adsorbed layer on the metal surface . The molecular structure, featuring heteroatoms and aromatic rings, facilitates this strong adsorption . In the field of coordination chemistry, pyrazole-acetamides serve as versatile nitrogen-based ligands for constructing mononuclear coordination complexes with metals such as cadmium and copper, which are of interest for their structural properties and potential antibacterial activity . Furthermore, structurally similar pyrazole derivatives are the subject of studies in medicinal chemistry for their antioxidant and cytotoxic activities against various human cell lines, highlighting the broad research value of this compound class . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62399-99-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-methyl-N-(1-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C12H13N3O/c1-10(16)14(2)12-8-9-15(13-12)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

QOOKVXXQODIVHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Acetylation of N-Methylated Pyrazolyl Amines

One common approach involves the acetylation of N-methylated pyrazolyl amines. The general synthetic strategy includes:

  • Step 1: Synthesis or procurement of 1-phenyl-1H-pyrazol-3-amine or its N-methylated derivative.
  • Step 2: Acetylation of the amine group using acetic anhydride or acetyl chloride under controlled conditions to form the acetamide.

This method is straightforward but requires careful control of reaction conditions to avoid over-acetylation or side reactions.

Three-Component Reaction Using Pyrazole, Formaldehyde, and Acetamide

A notable method described in patent literature involves a three-component reaction to prepare related N-substituted pyrazolyl acetamides, which can be adapted for the target compound:

  • Reactants: 3-methylpyrazole (or substituted pyrazole), formaldehyde, and acetamide.
  • Conditions: Heating at 140–160 °C (preferably 140–150 °C) without solvent.
  • Molar Ratios: Pyrazole to formaldehyde to acetamide in the range of 0.7:0.8–1.4:1.
  • Reaction Time: 3 to 10 hours, preferably 5 hours.
  • Process: Water is removed during the reaction to drive the equilibrium forward.
  • Purification: Excess starting materials are removed by vacuum distillation.
  • Yield: Greater than 90% with reproducible isomer ratios.

This method is efficient for synthesizing N-(pyrazolyl)methyl acetamides and can be modified for the phenyl-substituted pyrazole by using the corresponding substituted pyrazole.

Alkylation of Pyrazole Derivatives with Chloroacetamide

Another synthetic route involves:

  • Step 1: Preparation of chloroacetamide derivatives.
  • Step 2: N-alkylation of the pyrazole nitrogen with chloroacetamide under basic conditions (e.g., potassium carbonate as a base).
  • Step 3: Purification by standard chromatographic or crystallization techniques.

This method allows for the introduction of the acetamide group via alkylation and is useful for preparing N-substituted pyrazolyl acetamides with various substituents.

Suzuki Coupling for Functionalized Pyrazole-Acetamides

For more complex derivatives, including those with additional aromatic substitutions, Suzuki coupling reactions have been employed:

  • Step 1: Synthesis of bromo-substituted pyrazole or indole intermediates.
  • Step 2: Palladium-catalyzed Suzuki coupling with boronic acid derivatives of N-methylpyrazole.
  • Step 3: Subsequent acetamide formation via reaction with acyl chlorides or anhydrides.

This method is particularly useful for generating analogs with diverse substitution patterns on the pyrazole or phenyl rings, facilitating structure-activity relationship studies.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Direct Acetylation N-methyl pyrazolyl amine + Ac2O Room temp to reflux, solvent-based Moderate Simple, but requires pure amine precursor
Three-Component Reaction Pyrazole + Formaldehyde + Acetamide 140–160 °C, solvent-free, 3–10 h >90 High yield, water removal drives reaction
Alkylation with Chloroacetamide Pyrazole + Chloroacetamide + Base Mild heating, base catalysis Moderate Versatile for various substitutions
Suzuki Coupling + Acetamide Formation Bromo-pyrazole + Boronic acid + Pd catalyst Reflux in dioxane/water, base Moderate Enables complex substitution patterns

Research Findings and Notes

  • The three-component reaction method is highly efficient and scalable, offering yields above 90% with minimal by-products. It is solvent-free, which is advantageous for green chemistry considerations.
  • Alkylation methods provide flexibility in modifying the pyrazole nitrogen but may require careful purification due to side reactions.
  • Suzuki coupling expands the chemical space accessible for this compound class, allowing for the introduction of various substituents that can modulate biological activity.
  • Characterization of synthesized compounds typically involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and isomer distribution, especially in multi-component reactions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide has been investigated for its potential as a lead compound in drug development. Its structure allows for various modifications, enhancing its pharmacological properties.

Application AreaDescription
Anticancer Agents Explored for its efficacy against various cancer cell lines, showing potential to inhibit tumor growth.
Anti-inflammatory Investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Neuroprotective Studies indicate it may inhibit specific kinases involved in neurodegenerative diseases like Alzheimer's.

Biological Research

The compound has shown promise in biological studies, particularly in evaluating its antimicrobial and anticancer properties.

Study TypeFindings
Antimicrobial Activity Exhibited significant activity against various pathogens with minimum inhibitory concentration (MIC) values indicating effectiveness.
Cell Proliferation Inhibition In vitro studies demonstrated that it inhibits the proliferation of prostate cancer cells by disrupting androgen receptor signaling pathways.

Material Science

This compound is also being explored for applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Anticancer Activity

A study assessed the compound's effects on prostate cancer cells, revealing an IC50 value that suggests potent inhibition of cell growth. The mechanism involves the disruption of androgen receptor signaling pathways, which are critical in the progression of prostate cancer.

Antimicrobial Studies

Research evaluating pyrazole derivatives found that this compound exhibited notable antimicrobial properties against a range of bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections.

Neuroprotective Potential

Molecular docking studies indicated that this compound effectively inhibits CK1δ kinase activity, suggesting it may have neuroprotective effects beneficial for conditions like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Functional Group Impact

Key Compounds for Comparison :

N-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetamide (74)

  • Substituents : 4-Fluorophenyl at pyrazole C3.
  • Key Features : Electron-withdrawing fluorine enhances metabolic stability and influences electronic properties.
  • Synthesis : Acetylation of 5-(4-fluorophenyl)-1H-pyrazol-3-amine with acetyl chloride/K₂CO₃ in CH₃CN (90% yield).
  • Spectroscopy : ¹H-NMR: δ 2.09 (s, COCH₃), 6.65 (s, pyrazole CH).

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b)

  • Substituents : Triazole-naphthyloxy and 2-nitroaryl groups.
  • Key Features : Triazole introduces hydrogen-bonding capability; nitro group increases polarity.
  • Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry).
  • Spectroscopy : IR: 1682 cm⁻¹ (C=O); ¹H-NMR: δ 5.38 (s, –NCH₂CO–).

N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (28–31) Substituents: Benzimidazole replacing phenyl. Synthesis: EDCI/HOBt-mediated coupling in DMF. Data: Melting points (e.g., 210–212°C for compound 28) and elemental analysis confirm purity.

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) Substituents: Trimethylamine instead of N-methyl. Synthesis: Reaction of pyrazole precursors with trimethylacetyl chloride.

Spectroscopic and Physicochemical Properties

Compound IR C=O Stretch (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Melting Point (°C)
Target Compound ~1670–1680 (inferred) δ 2.10 (s, COCH₃), 6.60 (s, CH) Not reported
74 (4-F-Ph derivative) 1676 δ 2.09 (s), 6.65 (s) Not reported
6b (Triazole-nitroaryl) 1682 δ 5.38 (s), 10.79 (s, –NH) Not reported
Benzimidazole analogs 1660–1680 δ 7.20–8.40 (Ar–H) 210–212

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Nitro (6b) and fluoro (74) substituents increase polarity and metabolic stability .
  • Heterocycle Modifications : Triazole in 6b introduces additional hydrogen-bonding sites, while benzimidazole in 28–31 improves planarity for stacking interactions .

Biological Activity

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a phenyl group and an acetamide functional group. Its molecular formula is C12H14N2OC_{12}H_{14}N_{2}O, which contributes to its unique chemical properties that facilitate various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, indicating potential applications in diabetes treatment.
  • Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values in the low microgram range .
  • Anticancer Properties : this compound exhibits cytotoxic effects on cancer cell lines such as MCF7 and A549, with IC50 values indicating potent antiproliferative activity .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated using various methods, including the determination of MIC and minimum bactericidal concentration (MBC). The following table summarizes the antimicrobial activity against selected pathogens:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30
Escherichia coli0.300.35

These results indicate that this compound possesses strong antibacterial properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines, with notable findings summarized below:

Cell LineIC50 (μM)Mechanism of Action
MCF712.50Induces apoptosis
A54926.00Arrests cell cycle at G2/M phase
HeLa0.52Inhibits tubulin polymerization

The compound demonstrated significant cytotoxicity, particularly against the HeLa cell line, suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study conducted by Wei et al. reported that derivatives similar to this compound exhibited effective growth inhibition against multiple cancer cell lines, reinforcing its role as a lead compound for drug development .
  • Comparative Analysis : Research comparing various pyrazole derivatives indicated that modifications to the pyrazole ring could enhance biological activity, suggesting avenues for optimizing this compound for increased efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide and structurally related acetamide derivatives?

  • Methodology : The compound and its analogs are typically synthesized via 1,3-dipolar cycloaddition ("click chemistry") using copper-catalyzed azide-alkyne reactions. For example, substituted acetamides can be prepared by reacting azides (e.g., 2-azido-N-phenylacetamide) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-butanol/water solvent system with Cu(OAc)₂ as a catalyst. Reaction progress is monitored by TLC, followed by extraction, drying, and recrystallization .

Q. How are spectroscopic techniques (IR, NMR, HRMS) employed to confirm the structure of This compound derivatives?

  • Methodology :

  • IR : Peaks at ~1670–1680 cm⁻¹ confirm the C=O stretch of the acetamide group, while NH stretches appear at ~3260–3300 cm⁻¹. Aromatic C=C and C-N stretches are observed at ~1580–1600 cm⁻¹ and ~1300 cm⁻¹, respectively .
  • NMR : ¹H NMR signals for methyl groups (N–CH₃) appear at δ ~3.0–3.5 ppm, while aromatic protons and triazole protons are observed at δ ~7.0–8.5 ppm. ¹³C NMR confirms carbonyl carbons at δ ~165–170 ppm .
  • HRMS : Used to validate molecular ion peaks and elemental composition .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Methodology : Refer to safety data sheets (SDS) for related acetamides, which advise wearing PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation/contact. For nitro-substituted derivatives (e.g., 3-nitro analogs), additional precautions for explosive/nitrated compounds are necessary .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of This compound derivatives?

  • Methodology :

  • Catalyst Screening : Compare Cu(OAc)₂ (10 mol%) vs. CuSO₄·5H₂O/sodium ascorbate systems for regioselectivity and efficiency.
  • Solvent Systems : Evaluate tert-butanol/water vs. DMF/water/n-butanol for solubility and reaction rate.
  • Temperature/Time : Room temperature (6–8 hours) vs. heated conditions (e.g., 80°C with NaHSO₄-SiO₂ catalyst) to reduce side products.

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SHELX ) to analyze intermolecular interactions. Graph set analysis (Etter’s formalism ) identifies motifs like R₂²(8) hydrogen bonds between acetamide NH and carbonyl groups. Software like WinGX/ORTEP visualizes anisotropic displacement parameters and packing diagrams.

Q. What computational approaches are used to predict the biological activity of novel acetamide derivatives?

  • Methodology :

  • PASS Program : Predicts potential biological targets (e.g., antimicrobial, anticancer activity) based on structure-activity relationships .
  • Molecular Docking : AutoDock or Schrödinger Suite assesses binding affinity to enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via DFT calculations) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
  • Crystallographic Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.